2-(3-Azidopropoxy)-4-methylbenzoic acid
Description
2-(3-Azidopropoxy)-4-methylbenzoic acid is a benzoic acid derivative featuring an azide-functionalized propoxy substituent at the 2-position and a methyl group at the 4-position. This compound is of interest in organic synthesis, particularly in click chemistry applications due to the reactivity of the azide group, which enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its benzoic acid backbone provides solubility in polar solvents and facilitates derivatization for pharmaceutical or material science applications.
Properties
IUPAC Name |
2-(3-azidopropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)10(7-8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYOHIJZSUWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-4-methylbenzoic acid typically involves the following steps:
Preparation of 3-Azidopropanol: This can be achieved by reacting 3-chloropropanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Esterification: The 3-azidopropanol is then esterified with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) salts, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in DMF for nucleophilic substitution reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
2-(3-Azidopropoxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive triazole derivatives.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, through its reactive azide group.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropoxy)-4-methylbenzoic acid is primarily based on the reactivity of its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. In biological systems, the compound can be used to modify proteins or other biomolecules through bioconjugation, enabling the study of molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(3-Azidopropoxy)-4-methylbenzoic acid with structurally or functionally related benzoic acid derivatives, based on available evidence and general chemical principles.
Structural Analog: 2-Hydroxy-4-substituted-3-(benzothiazolylazo) Benzoic Acid Derivatives
These compounds, synthesized by Hamady et al. (2005), share a benzoic acid core but differ in substituents and functional groups:
- Functional Groups: Azide vs. Substituent Position: Both compounds feature substituents at the 2- and 4-positions of the benzoic acid ring, but the azidopropoxy group introduces a flexible ether linkage, contrasting with the rigid benzothiazole-azo linkage in the analogs.
- Acidity: The pKa values of phenolic and carboxylic protons in benzothiazolylazo derivatives were determined to range between 2.5–3.5 (carboxylic) and 8.5–9.5 (phenolic), reflecting strong acidity due to electron-withdrawing azo groups . For this compound, the carboxylic acid pKa is expected to be similar (~2–3), but the azidopropoxy group may slightly increase acidity compared to unsubstituted benzoic acid (pKa ~4.2).
Functional Analog: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Caffeic acid, a natural phenolic acid, shares a benzoic acid core but differs in substituents:
- Substituents : Caffeic acid has hydroxyl groups at the 3- and 4-positions and an acrylic acid side chain, whereas this compound lacks hydroxyl groups and features an azidopropoxy substituent.
- Applications :
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Limitations
Biological Activity
2-(3-Azidopropoxy)-4-methylbenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15N3O3
- Molecular Weight : 253.27 g/mol
- CAS Number : 2096986-67-1
Biological Activity Overview
The biological activity of this compound has been investigated with a focus on its antimicrobial and anticancer properties. These activities are often linked to its structural features, including the azide group which can participate in various chemical reactions.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Pathways : The azide group can facilitate bioorthogonal reactions, potentially allowing for targeted delivery of therapeutic agents.
Antimicrobial Activity
Studies have shown that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that certain benzoic acid derivatives inhibited the growth of various bacterial strains, indicating potential as antimicrobial agents .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. Key findings include:
- Cell-Based Assays : In studies involving human cancer cell lines, the compound showed cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to apoptosis induction through ROS generation .
- Comparative Studies : When compared to other benzoic acid derivatives, this compound exhibited a higher potency in inhibiting cancer cell proliferation and inducing apoptosis .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. |
| Study 2 | Assess anticancer effects | Showed significant reduction in viability of MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study 3 | Investigate biochemical pathways | Induced activation of apoptotic pathways via ROS generation and caspase activation in treated cells. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
